2-(Chloromethyl)naphthalene

Catalog No.
S1894817
CAS No.
2506-41-4
M.F
C11H9Cl
M. Wt
176.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)naphthalene

CAS Number

2506-41-4

Product Name

2-(Chloromethyl)naphthalene

IUPAC Name

2-(chloromethyl)naphthalene

Molecular Formula

C11H9Cl

Molecular Weight

176.64 g/mol

InChI

InChI=1S/C11H9Cl/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2

InChI Key

MPCHQYWZAVTABQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CCl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCl

2-(Chloromethyl)naphthalene is an organic compound with the molecular formula C₁₁H₉Cl and a molecular weight of approximately 176.64 g/mol. It consists of a naphthalene ring substituted with a chloromethyl group at the second position. This compound is notable for its reactivity due to the presence of the chloromethyl group, which can participate in various

CMN is a hazardous compound due to the presence of chlorine. Here are some key safety concerns:

  • Toxicity: CMN is considered a suspected carcinogen []. Exposure can cause skin, eye, and respiratory irritation.
  • Flammability: Flammable solid with a flash point of 110 °C [].
  • Reactivity: Reacts violently with strong oxidizing agents and strong bases [].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator when handling CMN.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from incompatible chemicals.
  • Properly dispose of waste according to local regulations [].
, including:

  • Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Rearrangement Reactions: Under certain conditions, it can undergo rearrangement to yield different structural isomers.
  • Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, which are essential for synthesizing complex organic molecules .

Several methods exist for synthesizing 2-(Chloromethyl)naphthalene:

  • Chloromethylation of Naphthalene: This method typically involves treating naphthalene with chloromethyl methyl ether in the presence of Lewis acids or other catalysts to facilitate the substitution reaction.
  • Electrophilic Aromatic Substitution: Naphthalene can be reacted with chloromethylating agents under controlled conditions to selectively introduce the chloromethyl group at the desired position .
  • Micellar Catalysis: Recent advancements include using surfactant micelles to enhance reaction efficiency and selectivity during chloromethylation processes .

2-(Chloromethyl)naphthalene serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds.
  • Dyes and Pigments: The compound can be modified to produce dyes and pigments used in textiles and coatings.
  • Polymer Chemistry: It is employed as a monomer or cross-linking agent in polymer production .

Several compounds share structural similarities with 2-(Chloromethyl)naphthalene. Here are some noteworthy comparisons:

Compound NameStructure TypeUnique Features
1-ChloronaphthaleneMonochloronaphthaleneChlorine at position one; used in different synthetic pathways.
2-BromonaphthaleneMonobromonaphthaleneBromine substitution; exhibits different reactivity patterns than chlorine.
1-(Chloromethyl)naphthaleneIsomeric variantChloromethyl group at position one; different chemical properties due to position change.

The uniqueness of 2-(Chloromethyl)naphthalene lies in its specific position of substitution on the naphthalene ring, which influences its reactivity and potential applications compared to these similar compounds .

XLogP3

3.5

Melting Point

48.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2506-41-4

Wikipedia

2-(Chloromethyl)naphthalene

Dates

Last modified: 08-16-2023

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